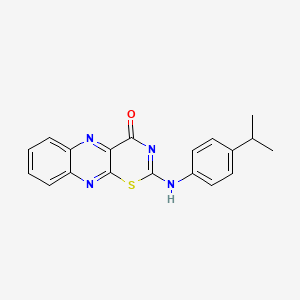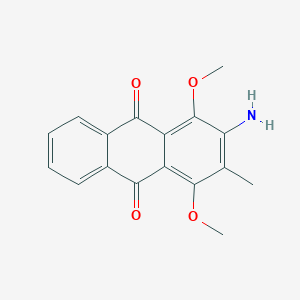
9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C17H15NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound is characterized by the presence of amino and methoxy groups attached to the anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, which are subjected to various functionalization reactions.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions using reagents such as ammonia or amines.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Oxidation: The anthracene core is oxidized to form the anthraquinone structure, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.
科学研究应用
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling pathways.
相似化合物的比较
Similar Compounds
2-methylanthraquinone: Similar in structure but lacks the amino and methoxy groups.
1,4-dimethoxyanthraquinone: Similar but without the amino group.
3-methylanthraquinone: Similar but lacks the amino and methoxy groups.
Uniqueness
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
499106-08-0 |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.30 g/mol |
IUPAC 名称 |
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-8-13(18)17(22-3)12-11(16(8)21-2)14(19)9-6-4-5-7-10(9)15(12)20/h4-7H,18H2,1-3H3 |
InChI 键 |
PEPUAGAPIXCCOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


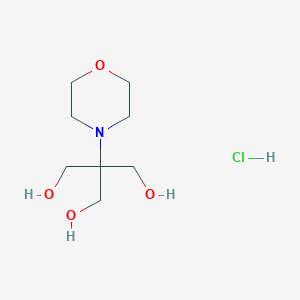


![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
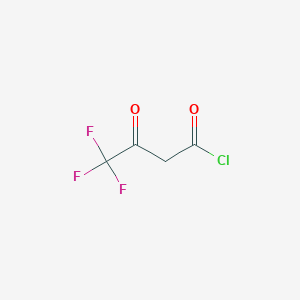
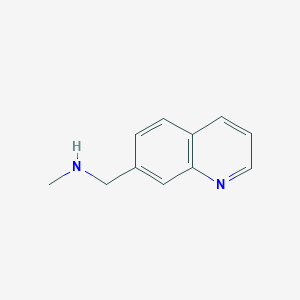
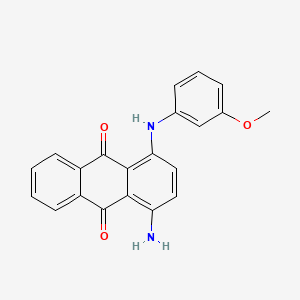



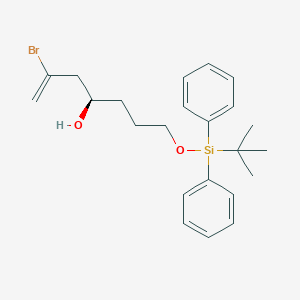
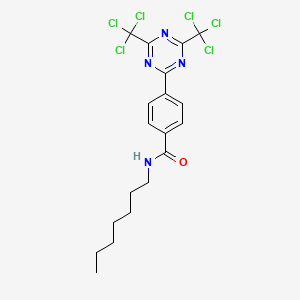
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
